4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The benzodioxole intermediate is then coupled with the piperazine ring using appropriate coupling agents.
Thioamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and piperazine moieties.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation Products: Oxidized derivatives of the benzodioxole and piperazine rings.
Reduction Products: Amines derived from the reduction of the carbothioamide group.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents:
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole and piperazine rings facilitate binding to these targets, modulating their activity. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.
Comparison with Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the carbothioamide group, resulting in different reactivity and biological activity.
N-(4-methylphenyl)piperazine-1-carbothioamide: Lacks the benzodioxole group, affecting its binding properties and applications.
Uniqueness: The presence of both the benzodioxole and carbothioamide groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-2-5-17(6-3-15)21-20(26)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNVMOFVACTIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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